molecular formula C16H18N2 B8707835 4-(dimethylamino)-2-(1-naphthyl)butanenitrile CAS No. 2809-54-3

4-(dimethylamino)-2-(1-naphthyl)butanenitrile

Cat. No.: B8707835
CAS No.: 2809-54-3
M. Wt: 238.33 g/mol
InChI Key: XWDJWSFNFKEVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile is an organic compound characterized by a naphthalene ring structure with a dimethylaminoethyl group and an acetonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-(1-naphthyl)butanenitrile typically involves the reaction of 1-naphthylacetonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalene derivatives with oxidized functional groups.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-(1-naphthyl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylaminoethyl group can facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate (DMAEMA): Shares the dimethylaminoethyl group but differs in the rest of the structure.

    Naphthalene derivatives: Compounds with similar naphthalene ring structures but different functional groups.

Uniqueness

Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile is unique due to its combination of a naphthalene ring with a dimethylaminoethyl group and an acetonitrile group

Properties

CAS No.

2809-54-3

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

4-(dimethylamino)-2-naphthalen-1-ylbutanenitrile

InChI

InChI=1S/C16H18N2/c1-18(2)11-10-14(12-17)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,14H,10-11H2,1-2H3

InChI Key

XWDJWSFNFKEVBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.9 g of sodium amide are added in small portions to 29.4 g of naphth-1-ylacetonitrile in 250 ml of anhydrous benzene and the mixture is heated at 80° C. for 2 hours. It is cooled to +40° C., 19 g of 2-chlorodimethylaminoethane are added dropwise and the mixture is then heated again at 80° C. for 4 hours. It is cooled and 200 ml of water are added. After decantation, the organic phase is extracted with a 10% solution of hydrochloric acid. The aqueous phase is washed with ether, neutralized with a 10% solution of sodium hydroxide and extracted with ether and the extract is then washed with water and dried over sodium sulfate. 24 g of the expected product are obtained after evaporation of the solvent.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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